An In-depth Technical Guide to 6-(dimethylamino)nicotinic acid (CAS: 82846-28-4)
An In-depth Technical Guide to 6-(dimethylamino)nicotinic acid (CAS: 82846-28-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 6-(dimethylamino)nicotinic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its chemical and physical properties, established synthesis and purification protocols, and its role as a key intermediate in the development of pharmacologically active agents. The document further outlines detailed analytical methodologies for characterization and quality control, alongside essential safety and handling protocols. This guide is structured to provide both foundational knowledge and practical, field-proven insights to support advanced research and development activities.
Chemical Identity and Physicochemical Properties
6-(Dimethylamino)nicotinic acid, also known as 6-(Dimethylamino)pyridine-3-carboxylic acid, is a substituted pyridine derivative. The presence of both a carboxylic acid and a dimethylamino group on the pyridine ring imparts unique chemical characteristics, making it a valuable synthon in organic chemistry.
Table 1: Physicochemical and Structural Data for 6-(dimethylamino)nicotinic acid [1][2]
| Property | Value | Source |
| CAS Number | 82846-28-4 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [1] |
| Physical Form | Solid, Off-white to Yellow | [1] |
| Purity | Typically ≥98% | |
| Canonical SMILES | CN(C)C1=NC=C(C=C1)C(=O)O | [1] |
| InChI Key | XWMLEYINWKGSAC-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 53.4 Ų | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Storage | Sealed in dry, room temperature conditions |
Synthesis and Purification
While specific, detailed industrial synthesis routes for 6-(dimethylamino)nicotinic acid are often proprietary, the general approach involves the modification of a pre-formed pyridine ring. A common conceptual pathway starts from a readily available halonicotinic acid, such as 6-chloronicotinic acid or 6-bromonicotinic acid.
General Synthesis Workflow: Nucleophilic Aromatic Substitution
The primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of a halide at the 6-position by a nucleophile.
Caption: General synthesis workflow for 6-(dimethylamino)nicotinic acid.
Step-by-Step Protocol (Illustrative)
-
Reaction Setup: A pressure vessel is charged with 6-bromonicotinic acid and a suitable polar aprotic solvent like dimethylformamide (DMF).[3]
-
Nucleophilic Addition: The vessel is cooled, and an excess of dimethylamine (either as a condensed gas or a concentrated solution) is added.
-
Heating: The vessel is sealed and heated to a temperature typically ranging from 80-150 °C. The progress of the reaction is monitored by a suitable technique like HPLC or TLC.
-
Workup: After completion, the reaction mixture is cooled. The solvent may be removed under reduced pressure. The residue is then dissolved in water, and the pH is carefully adjusted to the isoelectric point of the amino acid to precipitate the crude product.
-
Purification: The crude solid is collected by filtration and purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product with high purity.
Causality Insight: The use of a polar aprotic solvent stabilizes the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, accelerating the rate of halide displacement. The final pH adjustment is critical; at a low pH, the amino group is protonated, increasing solubility, while at a high pH, the carboxylate salt is formed, also increasing solubility. Precipitation is maximal at the isoelectric point.
Applications in Research and Drug Development
6-(Dimethylamino)nicotinic acid is primarily utilized as a "fragment molecule" or "building block" in the synthesis of more complex molecules.[4] Its structure is found within various scaffolds designed for biological activity. Nicotinic acid and its derivatives are known to be versatile pharmacophores with applications ranging from anti-inflammatory to antimicrobial and fungicidal activities.[5][6][7][8]
-
Scaffold for Biologically Active Compounds: The pyridine core is a common feature in many drugs. The dimethylamino and carboxylic acid groups on this compound provide two distinct points for further chemical modification, allowing for the construction of diverse chemical libraries for screening.
-
Anti-inflammatory Agents: Research has shown that various nicotinic acid derivatives can exhibit significant anti-inflammatory activity, sometimes by inhibiting inflammatory cytokines like TNF-α and IL-6 or enzymes like COX-2.[6]
-
Antimicrobial Agents: Novel acylhydrazone and 1,3,4-oxadiazole derivatives of nicotinic acid have demonstrated promising activity against Gram-positive bacteria, including resistant strains like MRSA.[7]
-
Fungicides: Certain nicotinamide derivatives have been developed as succinate dehydrogenase (SDH) inhibitors, a validated mechanism for fungicidal action in agrochemistry.[8]
While direct biological activity of 6-(dimethylamino)nicotinic acid itself is not extensively documented in public literature, its value lies in its role as a precursor. The dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs, contributing to factors like receptor binding and pharmacokinetic properties.[9]
Caption: Logical relationship of the topic compound as a versatile building block.
Analytical Methodologies
Accurate characterization and quantification are critical for ensuring the quality and consistency of 6-(dimethylamino)nicotinic acid for research and development. A multi-pronged analytical approach is recommended.
Table 2: Recommended Analytical Protocols
| Technique | Purpose | Typical Parameters & Expected Results |
| HPLC-UV | Purity assessment and quantification | Column: C18 reverse-phase (e.g., 4.6x150 mm, 5 µm).[10]Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water containing an acid modifier (e.g., 0.1% Formic Acid or Phosphoric Acid).[10]Detection: UV at ~210 nm or ~260 nm.[10]Expected Result: A major peak corresponding to the compound, with purity calculated by area percentage. |
| LC-MS | Identity confirmation and impurity identification | Ionization: Positive Electrospray Ionization (ESI+).[11]Detection: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ at m/z 167.1.[11]Expected Result: Confirms the molecular weight of the main peak and provides masses for any minor impurities. |
| ¹H NMR | Structural elucidation | Solvent: DMSO-d₆ or D₂O with base.Expected Result: Peaks corresponding to the aromatic protons on the pyridine ring, the N-methyl protons (singlet), and the acidic proton (if not exchanged). |
| Titration | Assay (potency determination) | Method: Acid-base titration. Titrate with a standardized base (e.g., 0.1 M NaOH) using a pH meter or an indicator like phenolphthalein.[12]Expected Result: Provides a highly accurate measure of the molar content of the acidic substance. |
Self-Validating HPLC-UV Protocol for Purity
-
Standard Preparation: Accurately weigh ~10 mg of 6-(dimethylamino)nicotinic acid reference standard and dissolve in a known volume (e.g., 10 mL) of mobile phase diluent to create a stock solution. Prepare working standards by serial dilution.
-
Sample Preparation: Prepare the sample to be tested at a similar concentration to the primary working standard.
-
Chromatographic Conditions:
-
Analysis: Inject a blank (diluent), followed by the reference standard, and then the sample.
-
System Suitability: The reference standard injection should exhibit a tailing factor between 0.9 and 1.5 and a theoretical plate count of >2000.
-
Calculation: Purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method). Assay can be calculated against the standard curve generated from the working standards.
Trustworthiness Insight: This protocol is self-validating through the inclusion of a reference standard and system suitability checks. Consistent retention time confirms identity, while peak shape and plate count ensure the chromatographic system is performing adequately for accurate separation and quantification.
Safety and Handling
Proper handling of 6-(dimethylamino)nicotinic acid is essential to ensure laboratory safety.
-
GHS Hazard Classification: The compound is generally classified with the GHS07 pictogram (Exclamation mark).
-
H317: May cause an allergic skin reaction.
-
It may also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), similar to related nicotinic acid compounds.[13]
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
-
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood. Wear a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
6-(Dimethylamino)nicotinic acid (CAS 82846-28-4) is a foundational building block for medicinal and synthetic chemists. Its straightforward synthesis from halo-nicotinic acids and the dual reactivity of its functional groups make it an attractive starting point for creating diverse molecular libraries. While not a therapeutic agent itself, its structural motif is integral to the development of novel compounds with potential anti-inflammatory and antimicrobial properties. A thorough understanding of its properties, analytical methodologies, and safety protocols, as outlined in this guide, is crucial for its effective and safe utilization in advancing drug discovery and materials science research.
References
- Angene Chemical. (2024). Safety Data Sheet: 6-(Methylamino)nicotinic acid.
- TargetMol. (n.d.). Data Sheet (Cat.No.PDK0425): 6-(DIMETHYLAMINO)NICOTINIC ACID.
- Sigma-Aldrich. (n.d.). 6-(Dimethylamino)nicotinic acid | 82846-28-4.
- Guidechem. (n.d.). 6-(DIMETHYLAMINO)NICOTINIC ACID 82846-28-4 wiki.
- Sigma-Aldrich. (n.d.). 6-(Dimethylamino)nicotinic acid AldrichCPR.
- Capot Chemical. (n.d.). MSDS of 6-Dimethylaminomethyl-nicotinic acid.
- Chemsrc. (n.d.). 6-Bromonicotinic acid | CAS#:6311-35-9.
- Frontier Specialty Chemicals. (n.d.). 6-(N,N-Dimethylamino)nicotinic acid.
- Ramalakshmi, N., Aruloly, L., et al. (2009).
- Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
- Santa Cruz Biotechnology. (n.d.). 6-(Dimethylamino)nicotinic acid | CAS 82846-28-4.
- CHIRALEN. (n.d.). 6-(Dimethylamino)-4-methylnicotinic acid.
- Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry.
- Sigma-Aldrich. (n.d.). Nicotin.
- Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of Methyl 6-Methylnicotinate and Other Nicotinic Acid Esters.
- Sieniawska, E., et al. (n.d.).
- National Institutes of Health. (n.d.).
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Nicotinic acid.
- CymitQuimica. (2025). SAFETY DATA SHEET: 4-(Dimethylamino)Nicotinic Acid.
- Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
- SciSpace. (n.d.). Chemical determination of nicotinic acid and nicotinamide.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Nicotinamide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Nicotinamide as a Pharmaceutical Intermediate: Synthesis and Applications.
- National Institutes of Health. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
- Bevital AS. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
- SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column.
- MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- University of Giessen. (n.d.). Identification of lead molecules for the development of antivirals targeting the Ebola virus matrix protein VP40. Retrieved from University of Giessen Institutional Repository.
- Wikipedia. (n.d.). Methadone.
- ResearchGate. (2015). (PDF) Evaluation on the analytical method - Niacin.
Sources
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
- 4. targetmol.com [targetmol.com]
- 5. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 8. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
- 10. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column | SIELC Technologies [sielc.com]
- 11. bevital.no [bevital.no]
- 12. researchgate.net [researchgate.net]
- 13. angenechemical.com [angenechemical.com]
